1-hexylindolactam-V

PKC isozyme selectivity C1 domain binding tumor promoter pharmacology

1-Hexylindolactam-V (CAS 99414-61-6) is a semi-synthetic indolactam alkaloid derived from the natural product (−)-indolactam V (ILV), designed as a potent activator of protein kinase C (PKC) isozymes with a binding preference for the C1B domains of novel PKCs (δ, ε, η, θ) over conventional PKCs (α, β, γ). It acts as a functional mimetic of the endogenous second messenger diacylglycerol (DAG), and its hexyl substituent at the indole N-1 position is a critical structural determinant of its enhanced isozyme selectivity profile.

Molecular Formula C23H35N3O2
Molecular Weight 385.5 g/mol
CAS No. 99414-61-6
Cat. No. B14338304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hexylindolactam-V
CAS99414-61-6
Molecular FormulaC23H35N3O2
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCCCCN1C=C2CC(NC(=O)C(N(C3=CC=CC1=C23)C)C(C)C)CO
InChIInChI=1S/C23H35N3O2/c1-5-6-7-8-12-26-14-17-13-18(15-27)24-23(28)22(16(2)3)25(4)19-10-9-11-20(26)21(17)19/h9-11,14,16,18,22,27H,5-8,12-13,15H2,1-4H3,(H,24,28)/t18-,22-/m0/s1
InChIKeyDASVAQCTVIQROX-AVRDEDQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexylindolactam-V: Potent and Isozyme-Biased Protein Kinase C Activator for Targeted Signal Transduction Research


1-Hexylindolactam-V (CAS 99414-61-6) is a semi-synthetic indolactam alkaloid derived from the natural product (−)-indolactam V (ILV), designed as a potent activator of protein kinase C (PKC) isozymes with a binding preference for the C1B domains of novel PKCs (δ, ε, η, θ) over conventional PKCs (α, β, γ) [1]. It acts as a functional mimetic of the endogenous second messenger diacylglycerol (DAG), and its hexyl substituent at the indole N-1 position is a critical structural determinant of its enhanced isozyme selectivity profile [2].

Why Generic Indolactam-V or Benzolactam Analogues Cannot Replace 1-Hexylindolactam-V for nPKC-Selective Activation Studies


The PKC family comprises at least 10 isozymes with distinct and sometimes opposing roles in cell proliferation, apoptosis, and differentiation; indiscriminate activation of both conventional and novel PKCs can produce confounding or even contradictory biological outcomes [1]. The parent compound (−)-indolactam V (ILV) binds to both cPKC and nPKC C1 domains with only modest selectivity, while benzolactam analogues such as 8-octyl-benzolactam-V9 achieve higher selectivity but at the cost of dramatically reduced absolute binding affinity (>10,000 nM for cPKC C1A domains and 140–510 nM for nPKC C1B domains) [1]. 1-Hexylindolactam-V occupies a unique position: it retains subnanomolar affinity for nPKC C1B domains while maintaining measurable but attenuated binding to cPKC C1A domains, enabling nPKC-biased pharmacological interrogation that cannot be replicated by simply adjusting the concentration of ILV or switching to benzolactam-based probes [1][2].

Quantitative Evidence Guide: How 1-Hexylindolactam-V Outperforms ILV, Benzolactam-V9, and Ring-Expanded Analogues in PKC C1 Domain Binding


Subnanomolar Binding Affinity for Novel PKC C1B Domains: 1-Hexylindolactam-V vs Indolactam-V

In a head-to-head competitive binding assay displacing [³H]PDBu from synthetic PKC C1 peptides, 1-hexylindolactam-V (compound 4) exhibited subnanomolar Ki values for all four nPKC C1B domains, with 16- to 24-fold higher affinity than the parent ILV (compound 1) [1]. The greatest differential was observed at δ-C1B, where 1-hexylindolactam-V (Ki = 0.46 nM) was approximately 24-fold more potent than ILV (Ki = 11 nM) [1].

PKC isozyme selectivity C1 domain binding tumor promoter pharmacology

Enhanced nPKC-over-cPKC Binding Selectivity Ratio of 1-Hexylindolactam-V Compared to Indolactam-V

Although 1-hexylindolactam-V retains measurable affinity for cPKC C1A domains (e.g., Ki = 5.8 nM for rat PKCα C1A and 9.8 nM for PKCβ C1A), its affinity for nPKC C1B domains is 4- to 28-fold higher, creating a selectivity window absent in ILV [1]. In contrast, ILV shows comparable or even inverted selectivity: its Ki for PKCβ C1A (19 nM) is only 1.7-fold weaker than its Ki for PKCη C1B (11 nM) [1]. This rebalancing of isozyme preference is a direct consequence of the N-1 hexyl substitution, which enhances hydrophobic contacts with the nPKC C1B lipid-binding groove [2].

isozyme selectivity ratio cPKC vs nPKC discrimination PKC C1 domain profiling

1-Hexylindolactam-V Retains 10³-Fold Higher Absolute Affinity for nPKC C1B Domains than the More Selective 8-Octyl-Benzolactam-V9

While 8-octyl-benzolactam-V9 (BLV9) is often cited for its exceptional nPKC selectivity (Ki >10,000 nM for all cPKC C1 domains), its absolute affinity for its intended nPKC targets is 300- to 400-fold weaker than that of 1-hexylindolactam-V [1]. Specifically, BLV9 exhibits Ki values of 220 nM (δ-C1B), 510 nM (ε-C1B), 140 nM (η-C1B), and 290 nM (θ-C1B), compared to 0.46, 0.47, 0.34, and 1.4 nM, respectively, for 1-hexylindolactam-V [1]. This trade-off means that BLV9 must be used at micromolar concentrations to achieve equivalent target engagement, increasing the risk of nonspecific membrane partitioning and off-target pharmacology.

absolute affinity vs selectivity trade-off benzolactam comparison PKC activator selection

Superior Functional Gli Transcription Factor Suppression by N-Hexylindolactam V Relative to Clinical Smo Inhibitor Vismodegib

In a functional cell-based assay of Hedgehog pathway output, N-hexylindolactam V (1-hexylindolactam-V) exhibited superior suppression of Gli transcription factor activity compared to the FDA-approved Smoothened (Smo) inhibitor vismodegib [1]. The study employed mechanistically distinct Gli reporter cell lines and demonstrated that N-hexylindolactam V—acting through PKC-mediated, Smo-independent regulation of Gli—outperformed vismodegib in reducing Gli-driven transcriptional output, and furthermore blocked the growth of Gli-dependent basal cell carcinoma cells [1]. This functional differentiation is isozyme-specific, as (−)-indolactam V itself showed comparable or superior activity to vismodegib, and the N-hexyl substitution further improved the Gli suppression profile [1].

Hedgehog signaling Gli inhibition basal cell carcinoma Smo-independent therapeutics

N-1 vs C-7 Alkyl Substitution: Positional Isomerism Dictates Isozyme Selectivity in Hexyl-Indolactam-V Analogues

A systematic comparison of hexyl substitution at the indole N-1 versus C-7 positions revealed that N-1 hexyl derivatives (including 1-hexylindolactam-V) exhibit significantly enhanced binding selectivity for novel PKC isozymes, whereas C-7 hexyl derivatives bind to PKC C1 domains without appreciable selectivity among isozymes [1]. This positional effect was demonstrated using (3R)- and (3S)-indolinelactam-V scaffolds: introduction of the hexyl group at the C-7 position (compounds 10 and 13) produced analogues with binding affinities comparable to ILV but little isozyme discrimination, while N-1 hexyl substitution (compounds 9 and 12) significantly enhanced selectivity for nPKCs, with the best selectivity observed in (3S)-1-hexylindolinelactam-V (12) adopting a sofa-like conformation [1]. This empirical rule validates 1-hexylindolactam-V as the correct positional isomer for nPKC-biased applications.

structure-selectivity relationship indolinelactam positional isomerism conformational analysis

Indole Ring is Essential for High-Affinity PKC C1B Binding: CH/π Interaction Confirmed by Mutagenesis with 1-Hexylindolactam-V

The indole ring of 1-hexylindolactam-V engages in a CH/π interaction with the hydrogen atom at position 4 of Pro-11 in the PKCδ C1B domain, a contact that is critical for high-affinity binding [1]. When Pro-11 is replaced with 4,4-difluoro-L-proline (P11dfP) to disrupt this interaction, 1-hexylindolactam-V (compound 4) loses approximately 8-fold affinity for δ-C1B (Ki increases from 0.46 to 3.7 nM), while the benzene-ring analogue benzolactam-V8 (compound 3), which lacks the indole π-system, shows a far more severe baseline affinity deficit (Ki = 410 nM for wild-type δ-C1B) [1]. This mechanistic evidence demonstrates that the indole scaffold of 1-hexylindolactam-V is a non-redundant pharmacophoric element that benzolactam-based probes cannot recapitulate.

CH/π interaction PKCδ C1B Pro-11 binding mechanism structural pharmacophore

Best Research and Industrial Application Scenarios for 1-Hexylindolactam-V as a nPKC-Biased Chemical Probe


Dissecting nPKC-Dependent vs cPKC-Dependent Signaling in Cancer Cell Models

Investigators studying the divergent roles of PKC isozymes in cancer—where PKCδ can act as a tumor suppressor while PKCε promotes oncogenesis—require a probe that preferentially activates nPKCs without saturating cPKC signaling [1]. 1-Hexylindolactam-V, with its ~21- to 29-fold selectivity for nPKC C1B domains over cPKC C1A domains (e.g., PKCβ C1A Ki = 9.8 nM vs PKCδ C1B Ki = 0.46 nM), enables researchers to activate nPKC-dependent pathways at low nanomolar concentrations where cPKC engagement remains submaximal [2]. This concentration-dependent isozyme discrimination cannot be achieved with (−)-indolactam V, which shows only ~1.7-fold selectivity [2].

Smo-Independent Gli Antagonism in Hedgehog-Driven Basal Cell Carcinoma Research

In Hedgehog pathway research, acquired resistance to Smo inhibitors (vismodegib, sonidegib) is a major clinical problem driven by Smo mutations and compensatory Gli activation [3]. N-Hexylindolactam V suppresses Gli transcription through a PKC-mediated, Smo-independent mechanism and has been shown to outperform vismodegib in Gli reporter assays while blocking the growth of Gli-dependent basal cell carcinoma cells [3]. This application leverages 1-hexylindolactam-V's unique combination of nPKC-biased activation and functional Gli antagonism for the development of next-generation anti-Hedgehog therapeutics.

Structure-Activity Relationship Studies of the PKC C1 Domain Lipid-Binding Groove

The well-characterized CH/π interaction between the indole ring of 1-hexylindolactam-V and Pro-11 of the PKCδ C1B domain—quantitatively validated by an 8-fold affinity loss upon Pro-11 fluorine substitution [2]—makes this compound an ideal reference ligand for computational docking, molecular dynamics simulations, and fragment-based drug design targeting the C1 domain [2][4]. Unlike benzolactam-V8, which lacks the indole π-system and shows no CH/π-mediated binding contribution (Ki = 410 nM for both wild-type and P11dfP mutant δ-C1B), 1-hexylindolactam-V provides a pharmacophore template that captures the full range of C1 domain-ligand interactions [2].

Chemical Biology Probe for Transient vs Sustained PKC Activation Dynamics

1-Hexylindolactam-V, which exists as an equilibrium mixture of cis-amide (active twist) and trans-amide (inactive sofa) conformers in solution [2][4], provides a useful tool for investigating how conformational dynamics of PKC ligands influence the kinetics of membrane translocation and activation-deactivation cycles. This property contrasts with conformationally locked analogues (e.g., trans-amide restricted 1-hexylindolactam-V10 analogues 14 and 15, which 'hardly bound to PKC isozymes' [2]) and enables studies correlating ligand conformational flexibility with cellular PKC activation kinetics.

Quote Request

Request a Quote for 1-hexylindolactam-V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.